molecular formula C16H14N2O3 B2919228 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid CAS No. 929974-89-0

4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid

Cat. No.: B2919228
CAS No.: 929974-89-0
M. Wt: 282.299
InChI Key: YRAWMBYNBCRYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid (CAS: Not explicitly listed; molecular weight: ~282.3 g/mol, inferred from ) is a benzoic acid derivative featuring an imidazo[1,2-a]pyridine moiety substituted with a methyl group at position 6. The compound is synthesized via coupling reactions involving imidazo[1,2-a]pyridine intermediates and benzoic acid derivatives, as suggested by synthetic routes in and . Commercial availability is noted in and , with pricing tiers for research quantities .

Properties

IUPAC Name

4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-3-2-8-18-9-13(17-15(11)18)10-21-14-6-4-12(5-7-14)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAWMBYNBCRYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)COC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid typically involves the reaction of 8-methylimidazo[1,2-a]pyridine with a suitable benzoic acid derivative. One common method includes the use of a coupling reaction where the imidazo[1,2-a]pyridine moiety is linked to the benzoic acid through a methoxy bridge. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The methoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogues differ in substituent positions, functional groups, and heterocyclic modifications. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties
4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid - 8-Methyl on imidazopyridine
- Methoxy-linked benzoic acid
282.3 Moderate solubility (inferred); logP ~3 (estimated)
Zolpidem Phenyl-4-carboxylic Acid (CAS 109461-65-6) - 6-Methyl on imidazopyridine
- Dimethylamino-2-oxoethyl substituent
337.37 Higher logP (3.1–3.5); low aqueous solubility (0.08 g/L for ethyl ester)
5-Bromo-2-{imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid - Bromo at position 5 on benzoic acid
- Unsubstituted imidazopyridine
347.16 Increased lipophilicity (Br substituent); potential halogen bonding
DX-CA-[S2200] () - Methoxy and methylamino groups on ethyl chain Not provided Enhanced hydrogen-bonding capacity due to amide and methoxy groups
4-[3-(2-N,N-Dimethylamino-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic Acid (Zolpidem metabolite) - Dimethylamino-2-oxoethyl substituent 353.38 Polar due to dimethylamino group; altered metabolic stability

Functional Implications of Structural Differences

Lipophilicity and Solubility: The 8-methyl group in the target compound contributes to moderate lipophilicity (logP ~3), whereas brominated analogues (e.g., 5-bromo derivative) exhibit higher logP due to halogenation . The dimethylamino group in zolpidem-related compounds increases polarity but reduces aqueous solubility (e.g., 0.08 g/L for ethyl ester) compared to the methoxy linker in the target compound .

Metabolic Stability: The methyl substituent on the imidazopyridine ring in the target compound may slow oxidative metabolism compared to unsubstituted analogues . Dimethylamino groups (e.g., in zolpidem metabolites) are prone to N-demethylation, leading to reactive intermediates that influence toxicity profiles .

Methoxy linkages (target compound) provide flexibility and moderate steric hindrance, favoring interactions with enzymes like CLK () .

Biological Activity

4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C16H14N2O3C_{16}H_{14}N_{2}O_{3}, with a molecular weight of 282.29 g/mol. Its structure includes an imidazo[1,2-a]pyridine moiety linked to a methoxy-substituted benzoic acid, which contributes to its unique biological profile.

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer activity. The imidazo[1,2-a]pyridine core is known for its ability to modulate the activity of mitotic kinesins involved in cell division. This modulation can inhibit cancer cell proliferation and activate apoptotic pathways. For instance, studies have shown that related compounds can effectively target specific kinases associated with tumor growth and survival.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-(Trifluoromethyl)benzamideContains trifluoromethyl groupAnti-cancer activity
N-(6-Methoxybenzo[d]thiazol-2-yl)benzamideBenzamide derivativeAntimicrobial properties
8-Methoxyimidazo[1,2-a]pyridineImidazopyridine scaffoldAnticancer properties

This table illustrates how variations in substituents can significantly influence biological activity and therapeutic potential.

The proposed mechanism for the anticancer activity of this compound involves the inhibition of key signaling pathways that regulate cell cycle progression. By interfering with the function of mitotic kinesins, these compounds may prevent the proper segregation of chromosomes during cell division, leading to apoptosis in cancer cells.

Study on Antioxidant Effects

A study explored the effects of related benzoic acids on antioxidant defense mechanisms in diabetic rats. While not directly testing this compound, it provides insight into how similar compounds can restore antioxidant enzyme activities and protect against oxidative stress. The administration of benzoic acids was shown to elevate the activities of superoxide dismutase and catalase significantly, indicating potential therapeutic benefits in oxidative stress-related conditions .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the imidazo[1,2-a]pyridine core in 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid?

  • The imidazo[1,2-a]pyridine scaffold is typically synthesized via condensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or α,β-unsaturated carbonyl derivatives). For example, intermediates like 8-methylimidazo[1,2-a]pyridine can be prepared by cyclizing 2-aminoimidazole derivatives with methyl-substituted pyranones under acidic conditions . Subsequent functionalization of the pyridine ring with a methoxybenzoic acid moiety requires selective etherification or coupling reactions, often using palladium catalysts or Mitsunobu conditions .

Q. How can NMR spectroscopy confirm the structure and regiochemistry of the imidazo[1,2-a]pyridine system?

  • 1H-NMR : The methyl group at position 8 of the imidazo[1,2-a]pyridine ring appears as a singlet (~δ 2.5 ppm). The methoxybenzoic acid substituent shows distinct aromatic protons (δ 6.8–8.0 ppm) and a carboxylic acid proton (δ ~12 ppm, if unesterified).
  • 13C-NMR : The carbonyl carbon of the benzoic acid group resonates at ~δ 170 ppm. The imidazo[1,2-a]pyridine carbons are typically observed between δ 110–150 ppm, with quaternary carbons near δ 140–145 ppm .
  • 2D experiments (COSY, HSQC, HMBC) resolve regiochemistry by correlating protons and carbons across the fused ring system .

Q. What methods are recommended for assessing aqueous solubility and logP values of this compound?

  • Shake-flask method : Dissolve the compound in a biphasic system (water and octanol) to measure partition coefficients (logP). Adjust pH to evaluate ionization effects on solubility.
  • HPLC-based assays : Use reverse-phase chromatography with a C18 column and a calibration curve of known logP standards.
  • Computational tools : Employ software like MarvinSketch or ACD/Labs to predict logP and pKa values based on molecular descriptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of derivatives?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., halogens) at the pyridine ring to enhance binding affinity to target proteins. For example, bromine at position 8 improves steric complementarity in kinase inhibitors .
  • Scaffold hopping : Replace the benzoic acid moiety with bioisosteres like tetrazoles or sulfonamides to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Pharmacophore modeling : Use software like Schrödinger or MOE to align derivatives with known active conformations of target enzymes (e.g., phosphodiesterases or kinases) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) to identify nonspecific effects.
  • Crystallographic validation : Co-crystallize the compound with its target protein to confirm binding mode and resolve discrepancies between biochemical and cellular assays .

Q. How can metabolic stability in hepatic microsomes be evaluated, and what modifications reduce rapid clearance?

  • In vitro microsomal assays : Incubate the compound with human liver microsomes (HLMs) and NADPH, then quantify remaining parent compound via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance (CLint) .
  • Metabolite identification : Use high-resolution MS to detect hydroxylation or demethylation products. For example, oxidation of the 8-methyl group generates a carboxylic acid metabolite .
  • Deuterium incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated metabolism ("deuterium switch") .

Q. What crystallographic software tools are recommended for refining anisotropic displacement parameters in X-ray structures?

  • SHELXL : Optimize anisotropic displacement ellipsoids using full-matrix least-squares refinement. Apply restraints for disordered regions or low-resolution data (e.g., TWIN/BASF commands for twinned crystals) .
  • WinGX/ORTEP : Visualize and validate thermal ellipsoids, ensuring ADP ratios (Ueq) align with expected molecular rigidity. Suspect outliers may indicate unresolved disorder or data collection artifacts .

Q. How do solvent polarity and pH influence the compound’s fluorescence properties in biological imaging?

  • pH-dependent emission : Protonation of the benzoic acid group (pKa ~4.2) quenches fluorescence in acidic environments (e.g., lysosomes). Use ratiometric imaging to map intracellular pH gradients .
  • Solvatochromism : Polar solvents (e.g., water) redshift emission maxima due to stabilization of the excited state. Compare λem in PBS vs. DMSO to calibrate microenvironmental polarity in live-cell assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.